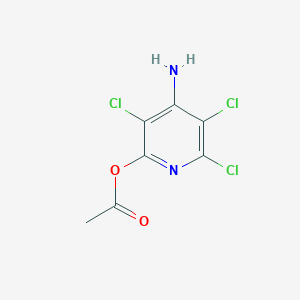
N'-(4-Pyridinylmethylene)tetradecanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Pyridinylmethylene)tetradecanohydrazide is an organic compound with the molecular formula C20H33N3O It is a hydrazide derivative that features a pyridine ring attached to a tetradecanoyl hydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Pyridinylmethylene)tetradecanohydrazide typically involves the condensation reaction between 4-pyridinecarboxaldehyde and tetradecanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the aldehyde and the hydrazide.
Industrial Production Methods
While specific industrial production methods for N’-(4-Pyridinylmethylene)tetradecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-Pyridinylmethylene)tetradecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
N’-(4-Pyridinylmethylene)tetradecanohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-(4-Pyridinylmethylene)tetradecanohydrazide involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydrazone linkage may also play a role in the compound’s bioactivity by forming reactive intermediates that can interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(4-Pyridinylmethylene)hexadecanohydrazide: Similar structure with a longer alkyl chain.
N’-(4-Pyridinylmethylene)dodecanohydrazide: Similar structure with a shorter alkyl chain.
N’-(4-Pyridinylmethylene)octadecanohydrazide: Similar structure with an even longer alkyl chain.
Uniqueness
N’-(4-Pyridinylmethylene)tetradecanohydrazide is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity. The presence of the pyridine ring also contributes to its distinct chemical and biological properties.
Propriétés
| 765311-53-3 | |
Formule moléculaire |
C20H33N3O |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
N-[(E)-pyridin-4-ylmethylideneamino]tetradecanamide |
InChI |
InChI=1S/C20H33N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(24)23-22-18-19-14-16-21-17-15-19/h14-18H,2-13H2,1H3,(H,23,24)/b22-18+ |
Clé InChI |
LBUXHQPNSGPRTP-RELWKKBWSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=NC=C1 |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


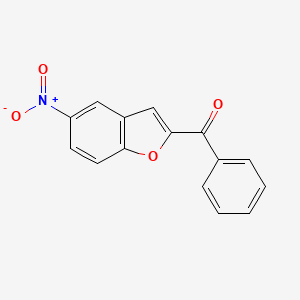

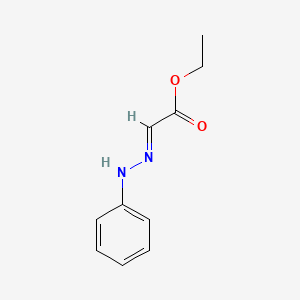
![Diethyl acetamido[(2-methylphenyl)methyl]propanedioate](/img/structure/B12001619.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12001624.png)

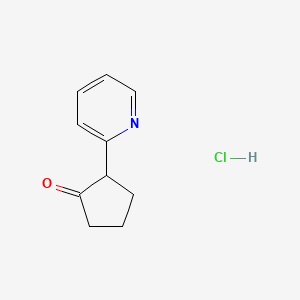
![9-[2-(Ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)xanthenium chloride](/img/structure/B12001644.png)
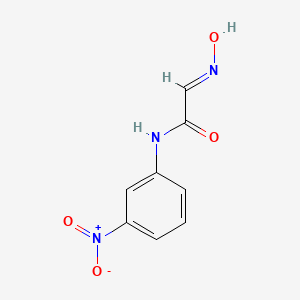

![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12001661.png)
